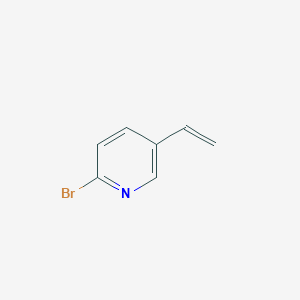

2-Bromo-5-vinylpyridine

Description

Significance of Halogenated Vinylpyridines in Organic Synthesis and Materials Science

Halogenated vinylpyridines are a class of organic compounds that serve as crucial intermediates in a wide array of chemical transformations. Their importance stems from the dual reactivity offered by the vinyl and halide functionalities. The vinyl group readily participates in polymerization reactions and various addition reactions, while the halogen atom provides a site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. researchsquare.commdpi.com

In organic synthesis, this dual reactivity enables the construction of complex heterocyclic structures and the synthesis of substituted pyridines with tailored electronic and steric properties. researchsquare.com These compounds are foundational in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

In the realm of materials science, halogenated vinylpyridines are instrumental in the design and synthesis of advanced polymers and functional materials. The ability to undergo polymerization through the vinyl group, often while retaining the halogen for post-polymerization modification, allows for the creation of materials with specific optical, electronic, and physical properties. tandfonline.com This has led to their use in the development of conductive polymers, materials for organic light-emitting diodes (OLEDs), and other electronic devices. tandfonline.com

Scope of Academic Investigation into 2-Bromo-5-vinylpyridine

Academic research into this compound has explored its utility in several key areas. A primary focus has been its application in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. tandfonline.com These reactions leverage the reactivity of the carbon-bromine bond to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. For instance, the Heck coupling of this compound has been utilized to synthesize poly(pyridylvinylene)s (PPyVs), which exhibit interesting photoluminescent properties. tandfonline.com

Furthermore, the vinyl group of this compound is a key functional handle for polymerization. Research has demonstrated its ability to undergo polymerization to form well-defined polymers with potential applications in various fields. The presence of the bromine atom also allows for the synthesis of block copolymers and other complex polymer architectures through sequential polymerization techniques.

Investigations have also delved into its role in the synthesis of complex heterocyclic systems. Through multi-step reaction sequences that exploit the reactivity of both the vinyl and bromo substituents, researchers have been able to construct novel polycyclic aromatic compounds containing the pyridine (B92270) motif. researchsquare.com These studies highlight the versatility of this compound as a starting material for creating diverse and complex molecular scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGANZBLZKPJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Vinylpyridine and Its Precursors

Direct Bromination Approaches to Vinylpyridine Derivatives

Direct bromination offers a pathway to introduce a bromine atom onto a vinylpyridine scaffold. However, controlling the regioselectivity and avoiding side reactions with the vinyl group requires careful selection of reagents and conditions. Radical bromination is a prominent strategy in this context.

Radical Bromination with N-Bromosuccinimide (NBS) and Initiators

The Wohl-Ziegler reaction provides a method for the selective bromination of allylic and benzylic positions using N-bromosuccinimide (NBS) under radical conditions. researchgate.netorganic-chemistry.orgmychemblog.com This reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. mychemblog.com The mechanism proceeds via a free-radical chain reaction. The initiator generates a bromine radical from the small amount of molecular bromine that is always present in NBS samples. organic-chemistry.orgchem-station.com This bromine radical then abstracts a hydrogen atom from the position allylic or benzylic to a double bond, which is favored due to the resonance stabilization of the resulting radical intermediate. organic-chemistry.org

A key aspect of using NBS is that it maintains a very low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. organic-chemistry.org This is crucial because high concentrations of Br₂ would lead to the competing electrophilic addition across the vinyl double bond, an undesired side reaction. organic-chemistry.org The succinimide byproduct from the reaction is typically insoluble in nonpolar solvents like carbon tetrachloride (CCl₄), providing a visual cue for reaction completion as it floats to the surface. organic-chemistry.org

| Reagent/Condition | Purpose | Typical Implementation |

| Brominating Agent | Source of bromine radicals | N-Bromosuccinimide (NBS) |

| Substrate | Starting material with allylic/benzylic C-H | Alkyl-substituted pyridine (B92270) or vinylpyridine |

| Initiator | Generates initial radicals | AIBN, Benzoyl Peroxide, UV light |

| Solvent | Inert medium, low NBS solubility | Carbon Tetrachloride (CCl₄), Acetonitrile (B52724) |

| Temperature | To initiate radical formation | Reflux |

Optimization of Reaction Conditions for Bromination

Optimizing the conditions for bromination reactions is critical to maximize the yield of the desired product and minimize the formation of impurities, such as partially or over-brominated compounds. nih.gov Several factors can be adjusted to achieve regioselective bromination of activated pyridines. researchgate.net

The choice of solvent is a significant factor. While carbon tetrachloride has traditionally been the solvent of choice for Wohl-Ziegler reactions due to its inertness and the insolubility of the succinimide byproduct, safety and environmental concerns have led to the exploration of alternatives like acetonitrile. organic-chemistry.orgwikipedia.org For electrophilic brominations on the pyridine ring itself, solvents can drastically influence reactivity and selectivity. researchgate.net

The amount of the brominating agent, such as NBS, must be carefully controlled. Using stoichiometric amounts can achieve monobromination, while an excess may lead to di- or polybrominated products. researchgate.net In some cases, varying the equivalents of NBS may not significantly alter the reaction course, suggesting other factors are yield-limiting. nih.gov The reaction temperature and time are also key parameters; higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. nih.govgoogle.com For activated substrates like aminopyridines and hydroxypyridines, reactions can often proceed regioselectively at room temperature to give high yields of monobrominated products. researchgate.net

| Parameter | Variation | Effect on Reaction |

| Solvent | CCl₄ vs. CH₃CN vs. CHCl₃ | Affects solubility, reaction time, and yield. nih.gov |

| NBS Equivalents | 1.0 to >2.0 eq. | Controls the degree of bromination (mono- vs. di-). researchgate.net |

| Temperature | Room Temperature to Reflux | Influences reaction rate and selectivity. nih.govgoogle.com |

| Brominating Agent | NBS vs. DBDMH vs. Br₂ | Choice of agent can impact yield and side-product profile. google.com |

Cross-Coupling Strategies for Vinyl Group Introduction

An alternative and widely used approach for synthesizing 2-bromo-5-vinylpyridine involves forming the carbon-carbon bond of the vinyl group through a palladium-catalyzed cross-coupling reaction. This strategy typically starts with a suitably substituted bromopyridine precursor.

Heck Vinylation of Bromopyridine Precursors

The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl halides. wikipedia.org This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.org For the synthesis of this compound, a precursor such as 2,5-dibromopyridine could be selectively coupled with a vinylating agent. The reaction generally proceeds with high regio- and diastereoselectivity. acs.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the vinylated product and regenerate the catalyst. wikipedia.org

Palladium-Catalyzed Heck Reactions with Ethylene Equivalents

Ethylene gas is the most atom-economical source for the vinyl group. However, reactions involving ethylene often require elevated pressures to ensure a sufficient concentration in the reaction medium and to suppress side reactions. uwindsor.ca The Heck reaction can be performed with various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like triethylamine or potassium carbonate. wikipedia.org

Alternatively, ethylene equivalents such as potassium vinyltrifluoroborate or vinylboronic acids can be used. organic-chemistry.orgnih.gov These reagents are stable, easy to handle, and can participate in Heck-type couplings under oxidative conditions. nih.govliv.ac.uk For instance, the oxidative Heck reaction allows for the coupling of vinylboronic acids with olefins without the need for an external oxidant in some systems. liv.ac.uk These methods provide a versatile route to vinylarenes from various aryl halides, including bromopyridines. researchgate.net

| Catalyst / Reagent | Role in Reaction | Example(s) |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Vinyl Source | Provides the -CH=CH₂ group | Ethylene, Potassium Vinyltrifluoroborate, Vinylboronic Acid |

| Base | Neutralizes HBr byproduct | Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction medium | DMF, Acetonitrile, Toluene |

Ligand Systems for Enhanced Efficiency (e.g., BINAP, Tri-o-tolylphosphine)

The efficiency, stability, and selectivity of the palladium catalyst in the Heck reaction are profoundly influenced by the choice of ligand. uwindsor.ca Phosphine (B1218219) ligands are commonly employed to stabilize the palladium center and modulate its reactivity. uwindsor.ca

Bulky, electron-rich phosphine ligands like tri-o-tolylphosphine facilitate the oxidative addition step of the aryl bromide to the Pd(0) center, a crucial step, particularly for less reactive aryl bromides and chlorides. uwindsor.catcichemicals.com

Stille Coupling for Vinyl Group Formation

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgthermofisher.com This methodology is particularly effective for creating C(sp²)-C(sp²) bonds and is widely used in organic synthesis due to the air and moisture stability of the organostannane reagents. wikipedia.orglibretexts.org The synthesis of this compound can be efficiently achieved by coupling a suitable vinylating agent, such as a vinylstannane, with a dihalogenated pyridine precursor like 2,5-dibromopyridine.

The catalytic cycle of the Stille reaction generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst reacts with the organic halide (e.g., 2,5-dibromopyridine) to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The vinyl group from the organostannane reagent (e.g., vinyltributyltin) is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination: The newly formed carbon-carbon bond is created as the desired product (this compound) is eliminated from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and often requires the addition of ligands and additives to improve reaction rates and yields. harvard.edu For instance, the addition of lithium chloride is a common practice in Stille couplings.

A representative reaction is the coupling of 2,5-dibromopyridine with vinyltributyltin. The greater reactivity of the bromine atom at the 5-position compared to the 2-position under certain palladium-catalyzed conditions can allow for selective vinylation, though control of reaction conditions is crucial to prevent di-vinylation or other side reactions.

Table 1: Representative Conditions for Stille Coupling

| Parameter | Condition |

|---|---|

| Aryl Halide | 2,5-dibromopyridine |

| Organostannane | Vinyltributyltin |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene or DMF |

| Temperature | 80-110 °C |

Note: Specific reaction conditions and yields can vary based on the catalyst, ligands, and solvent system employed.

Functional Group Interconversion and Derivatization Routes

An alternative strategy for synthesizing this compound involves the preparation of a key intermediate, 2-bromo-5-formylpyridine, which can subsequently be converted to the target vinyl compound (e.g., via a Wittig reaction). The synthesis of this aldehyde intermediate can be accomplished using a Grignard reaction. google.com

This process typically starts with 2,5-dibromopyridine. One of the bromine atoms undergoes a halogen-metal exchange upon treatment with a Grignard reagent, such as isopropyl magnesium chloride or cyclohexyl magnesium chloride, to form a pyridylmagnesium species. google.comresearchgate.net This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield 2-bromo-5-formylpyridine. google.com

The reaction is performed under anhydrous and inert conditions to prevent quenching of the highly reactive Grignard reagent. researchgate.net The choice of solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether, is critical for stabilizing the Grignard reagent. google.comorganic-chemistry.org A patent describes a method where 2,5-dibromopyridine is dissolved in a solvent such as THF and cooled, after which a Grignard reagent like isopropyl magnesium chloride is added dropwise. google.com The reaction is then completed by the addition of DMF, followed by an acidic workup to yield the desired aldehyde with high purity and a yield of over 80%. google.com

Table 2: Grignard Reaction for 2-bromo-5-formylpyridine Synthesis

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield |

|---|

The direct bromination of pyridine derivatives is a fundamental method for preparing bromopyridines. acs.org However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene. acs.org Reactions often require harsh conditions, such as high temperatures, to proceed. chempanda.comresearchgate.net

One synthetic route to this compound could involve the direct bromination of 5-vinylpyridine. pipzine-chem.com In this electrophilic substitution reaction, a bromine reagent is added to 5-vinylpyridine in a suitable solvent. pipzine-chem.com The reaction is exothermic, necessitating temperature control, often with an ice bath, to minimize the formation of side products. pipzine-chem.com Common brominating agents include elemental bromine dissolved in an inert solvent like dichloromethane or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). pipzine-chem.comgoogle.com

The regioselectivity of the bromination is a critical factor. For pyridine itself, electrophilic substitution typically occurs at the 3- and 5-positions. chempanda.com The presence of the vinyl group at the 5-position will influence the position of the incoming bromine atom. Electrochemical methods have also been developed for the regioselective bromination of pyridines under mild conditions, which can offer high yields and scalability. acs.org A patent describes a process for brominating pyridine derivatives using DBDMH, where the molar ratio of the brominating agent to the pyridine is carefully controlled to avoid side products, achieving yields of at least 70-80%. google.com

Table 3: Bromination Agents for Pyridine Derivatives

| Brominating Agent | Typical Conditions |

|---|---|

| Bromine (Br₂) | Inert solvent (e.g., CH₂Cl₂), low temperature pipzine-chem.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Controlled molar ratio, optional solvent, radical initiator google.com |

Industrial Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic route for this compound from a laboratory setting to industrial-scale production involves several critical considerations to ensure the process is efficient, cost-effective, safe, and robust.

Cost and Availability of Raw Materials: The starting materials for any proposed route must be readily available and economically viable. For example, the cost of 2,5-dibromopyridine versus 5-vinylpyridine as a starting point would be a major factor.

Catalyst Efficiency and Cost: For methods like the Stille coupling, the cost of the palladium catalyst and associated ligands is significant. Process development focuses on minimizing catalyst loading, maximizing turnover number, and implementing effective catalyst recovery and recycling protocols. princeton-acs.org

Reaction Conditions and Safety: Industrial processes favor mild reaction conditions (temperature and pressure) to reduce energy costs and enhance safety. google.com Exothermic reactions, such as brominations or Grignard reactions, require careful thermal management to prevent runaway reactions. google.compipzine-chem.com The toxicity of reagents, particularly organotin compounds used in Stille couplings, necessitates specialized handling and waste disposal procedures. organic-chemistry.org

Process Mass Intensity (PMI): An important metric in green chemistry, PMI measures the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. princeton-acs.org Optimizing solvent use and minimizing waste are key goals during scale-up.

Purification and Product Quality: The final product must meet stringent purity specifications. Industrial purification methods like distillation under reduced pressure or crystallization must be developed and optimized. google.comgoogle.com A patented method for preparing 2-bromo-5-formylpyridine, an intermediate, highlights that crystallization can yield a product with purity greater than 98.5%. google.com Similarly, patents on vinylpyridine production describe fractional distillation to achieve high-purity finished products. google.comchemicalbook.com

Robustness and Scalability: The chosen synthesis must be reliable and reproducible on a large scale. A patented method for 2-bromo-5-aldehyde pyridine is noted for being suitable for industrial large-scale production due to its mild process conditions and high yield. google.com

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Vinylpyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core

The pyridine ring in 2-bromo-5-vinylpyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the electron-withdrawing inductive effect of the bromine atom at the 2-position. Consequently, the pyridine core exhibits low reactivity towards electrophilic aromatic substitution reactions. Electrophilic attack, when forced under harsh conditions, is predicted to occur at the C-3 and C-5 positions, which are less deactivated compared to the C-4 and C-6 positions. The vinyl group at the 5-position, being a weakly activating group, can slightly influence the regioselectivity of such reactions, though the overarching deactivating effect of the ring nitrogen and the bromine atom remains dominant.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are more favorable, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). In this compound, the bromine atom at the C-2 position serves as a good leaving group, making this site a prime target for nucleophilic displacement. The rate and success of such reactions are dependent on the nature of the nucleophile and the reaction conditions. The presence of the vinyl group at the 5-position is not expected to significantly hinder nucleophilic attack at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the 2-position of this compound provides a highly valuable handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile strategy for the synthesis of complex molecules containing the 5-vinylpyridine scaffold.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl and heterobiaryl compounds through the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov

The successful Suzuki-Miyaura coupling of this compound with various boronic acids or esters hinges on the careful selection of the catalytic system, including the palladium precursor, the ligand, the base, and the solvent. For the coupling of 2-bromopyridine (B144113) derivatives, which can be challenging substrates due to the potential for catalyst inhibition by the pyridine nitrogen, specific catalytic systems have been developed to achieve high efficiency.

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The choice of ligand is crucial to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and Buchwald's biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos), have proven effective. The selection of a suitable base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential to facilitate the transmetalation step. A variety of solvents can be employed, with toluene, dioxane, and dimethylformamide (DMF) being common choices, often in the presence of water.

The following table summarizes representative catalytic systems and conditions that have been successfully applied to the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, which are directly applicable to this compound.

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Excellent |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 90 | Good |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to High |

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of a diverse range of biaryl and heterobiaryl compounds. claremont.edu By coupling with various arylboronic acids, functionalized 2-aryl-5-vinylpyridines can be readily prepared. These compounds are valuable intermediates in medicinal chemistry and materials science. For instance, the reaction with phenylboronic acid yields 2-phenyl-5-vinylpyridine, while coupling with heteroarylboronic acids, such as thiopheneboronic acid or furanboronic acid, provides access to the corresponding heterobiaryl structures. researchgate.net

A notable application is the synthesis of 5-vinyl-2,2'-bipyridine, a key ligand in coordination chemistry, which can be achieved by coupling this compound with a 2-pyridylboronic acid derivative. mdpi.com The vinyl group in the resulting products can be further manipulated, for example, through polymerization or other addition reactions, to create functional materials.

Stille Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin reagent (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. libretexts.org

Similar to the Suzuki-Miyaura coupling, the efficiency of the Stille coupling of this compound is highly dependent on the reaction conditions. The choice of the palladium catalyst and ligands is critical. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are commonly employed. organic-chemistry.org

Additives can play a significant role in optimizing the Stille coupling. Copper(I) salts, such as copper(I) iodide (CuI), are often used as co-catalysts to accelerate the transmetalation step, which is frequently the rate-limiting step in the catalytic cycle. nrochemistry.com The presence of lithium chloride (LiCl) can also enhance the reaction rate by facilitating the cleavage of the tin-carbon bond. The choice of solvent is also important, with polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dioxane being effective.

The following table provides examples of catalytic systems and additives that have been successfully used for the Stille coupling of 2-bromopyridine derivatives, which can be adapted for this compound.

| Organotin Reagent | Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | - | Toluene | 110 | High |

| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | CuI | DMF | 80 | Excellent |

| Trimethyl(thiophen-2-yl)tin | Pd₂(dba)₃ | P(furyl)₃ | LiCl | NMP | 100 | Good |

| Tributyl(ethynyl)tin | Pd(OAc)₂ | AsPh₃ | CuI | Dioxane | 90 | Moderate to High |

Comparison with Suzuki Coupling for Functionalization

The functionalization of the this compound scaffold can be effectively achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for forming carbon-carbon bonds. nih.gov The Suzuki reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with a halide or triflate. organic-chemistry.orgacs.org This method is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.org

In the context of pyridine derivatives, the Suzuki reaction has been successfully employed to synthesize a variety of 5-aryl-substituted pyridines. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by Pd(PPh₃)₄ with K₃PO₄ as a base, yields the corresponding 5-arylpyridine derivatives in moderate to good yields. nih.govmdpi.com The reaction conditions often involve a solvent mixture like 1,4-dioxane (B91453) and water. nih.govmdpi.com

A key aspect of the Suzuki coupling mechanism is the activation of the organoboron species with a base, which facilitates the transmetallation step with the palladium catalyst. organic-chemistry.org While effective, the presence of certain functional groups, such as primary amines, can sometimes complicate the reaction, as the amine can bind to the palladium center. nih.gov To circumvent this, protecting the amine group, for example as an acetamide, can lead to more efficient coupling. nih.govmdpi.com

Compared to other functionalization methods like C-N or C-S coupling, the Suzuki reaction is specifically tailored for C-C bond formation, enabling the introduction of diverse aryl and vinyl substituents at the position of the bromine atom. The choice between Suzuki coupling and other methods like Buchwald-Hartwig amination or thioetherification depends entirely on the desired final structure and the specific bond (C-C, C-N, or C-S) that needs to be formed.

Table 1: Comparison of Suzuki Coupling with Other Functionalization Reactions

| Feature | Suzuki Coupling | Buchwald-Hartwig Amination | Thioetherification |

| Bond Formed | C-C | C-N | C-S |

| Nucleophile | Organoboron compound | Amine | Thiol |

| Typical Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Palladium complex with specific phosphine ligands | Palladium or Copper catalyst |

| Key Advantage | Wide availability and stability of boronic acids | Broad scope for amine coupling partners | Direct formation of C-S bonds |

| Limitation | Less suitable for direct C-N or C-S bond formation | Requires specific, often air-sensitive, ligands | Can be limited by thiol oxidation |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination stands as a cornerstone reaction for the synthesis of carbon-nitrogen bonds, offering a powerful method to functionalize aryl halides like this compound. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the formation of aryl amines from the reaction of aryl halides with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org The development of this reaction has significantly expanded the possibilities for synthesizing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and natural products. wikipedia.orgmychemblog.com

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BINAP being particularly effective. wikipedia.orgresearchgate.net A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is typically required to facilitate the deprotonation of the amine coordinated to the palladium center. mychemblog.comresearchgate.net

For 2-bromopyridines specifically, the Buchwald-Hartwig amination has proven to be a practical and expedient method. nih.gov It allows for the coupling of various amines, including volatile ones when the reaction is performed in sealed tubes, to produce secondary and tertiary aminopyridines that are otherwise difficult to synthesize. researchgate.netnih.gov This C-N coupling strategy provides a direct route to introduce amino functionalities onto the pyridine ring of this compound, a transformation that is fundamental in medicinal chemistry and materials science. mychemblog.commit.edu In some cases, palladium-catalyzed C-N bond formation can be used to convert vinyl bromides into enamines, which can then participate in subsequent reactions like Michael additions. organic-chemistry.orgresearchgate.net

Table 2: Key Parameters in Buchwald-Hartwig Amination of Bromopyridines

| Parameter | Description | Common Examples |

| Palladium Source | Provides the catalytic metal center. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Modulates the reactivity and stability of the catalyst. | XPhos, SPhos, BINAP, dppp |

| Base | Facilitates deprotonation of the amine. | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Affects solubility and reaction temperature. | Toluene, Dioxane, THF |

| Amine Substrate | The nitrogen nucleophile. | Primary amines, secondary amines, anilines |

Thioetherification and Other C-S Coupling Reactions

The introduction of sulfur-containing functional groups onto the this compound core can be achieved through C-S cross-coupling reactions, often referred to as thioetherification. These reactions are analogous to the Buchwald-Hartwig amination and involve the palladium- or copper-catalyzed coupling of an aryl halide with a thiol or thiophenol. wikipedia.org This methodology provides a direct route to aryl thioethers, which are important structural motifs in various chemical fields.

Under conditions similar to those used for amination, thiols can be effectively coupled with aryl halides. wikipedia.org The reaction mechanism is believed to follow a similar catalytic cycle involving oxidative addition, coordination of the thiolate, and reductive elimination. The choice of catalyst and reaction conditions is critical for achieving high yields and preventing side reactions, such as the oxidative dimerization of the thiol to form a disulfide.

Recent advancements have focused on developing more robust and broadly applicable methods for the thioetherification of heteroaromatic electrophiles. nih.gov For instance, some methods utilize a proton transfer dual ionization mechanism to facilitate the reaction. nih.gov While many C-S coupling reactions require a strong base, which can be problematic for substrates with base-sensitive functional groups, methodologies operating under neutral conditions have also been developed, often employing a copper(I) mediator. researchgate.net

The thioetherification of this compound allows for the direct installation of a thioether linkage at the C2 position of the pyridine ring. This opens up avenues for synthesizing a wide array of derivatives with potentially unique electronic and biological properties, leveraging the versatile chemistry of the resulting vinyl-substituted aryl thioether.

Reactivity of the Vinyl Group in Addition and Cycloaddition Reactions

Nucleophilic Addition to the Vinyl Moiety

The vinyl group of this compound is an electron-deficient alkene due to the electron-withdrawing nature of the pyridine ring. This makes it susceptible to nucleophilic attack, particularly through conjugate or Michael-type addition reactions. In such reactions, a nucleophile adds to the β-carbon of the vinyl group.

A variety of nucleophiles, including N-, O-, S-, and C-centered species, can participate in these addition reactions. nih.gov For example, the treatment of vinyl-substituted pyridines and pyrimidines with amines, thiols, or active methylene (B1212753) compounds under appropriate conditions can lead to the formation of the corresponding addition products. nih.gov Acidic conditions are often employed to activate the vinylpyridine, further enhancing its electrophilicity and facilitating the addition of the nucleophile. nih.gov The π bond of the alkene acts as a nucleophile in addition reactions. quizlet.com This reactivity pattern provides a straightforward method for elaborating the side chain of this compound, complementing the cross-coupling reactions that occur at the bromine-substituted carbon.

Table 3: Examples of Nucleophilic Addition to Vinylpyridines

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| N-centered | Amines (e.g., Ethylamine) | Aminoethyl-substituted pyridine | nih.gov |

| O-centered | Alcohols (in acidic media) | Alkoxyethyl-substituted pyridine | nih.gov |

| S-centered | Thiols (e.g., Alkylthiols) | Thioethylethyl-substituted pyridine | nih.gov |

| C-centered | Indole (under acidic conditions) | (Indol-3-yl)ethyl-substituted pyridine | nih.gov |

Deoxygenative Alkylation with Carbonyl Compounds

A notable transformation involving the vinyl group of vinylpyridines is the deoxygenative alkylation with carbonyl compounds. rsc.orgnih.gov This reaction represents a reductive coupling where the oxygen atom of an aldehyde or ketone is removed, and the remaining alkyl fragment is added to the vinyl group. A ruthenium-catalyzed β-selective alkylation of vinylpyridines with both aromatic and aliphatic aldehydes and ketones has been reported, using hydrazine (B178648) (N₂H₄) as a mediator for the deoxygenative coupling. rsc.orgnih.gov

This process is significant as it allows for the formation of a C-C bond at the β-position of the vinyl group, effectively extending the carbon chain. rsc.org The reaction demonstrates high regioselectivity, with the alkyl group from the carbonyl compound adding exclusively to the terminal carbon of the vinyl moiety. rsc.org This methodology is applicable to a broad range of vinylpyridines, including those with various substituents on the pyridine ring, and a wide variety of aldehydes and ketones can be used as the alkylating agents. rsc.orgnih.gov This transformation provides a powerful tool for the synthesis of complex alkyl-substituted pyridines from readily available starting materials. rsc.org

Synergistic Reactivity of Bromine and Vinyl functionalities

The presence of both a bromine atom and a vinyl group on the same pyridine ring allows for synergistic reactivity, where both functional groups participate in a single transformation or a sequential reaction cascade. This dual functionality enables the construction of complex polycyclic structures.

One example of this synergistic reactivity is seen in palladium-catalyzed intramolecular Heck-type reactions. The vinyl group and the carbon-bromine bond can undergo a coupling reaction, leading to the formation of a new ring system. researchgate.net This type of cyclization is a powerful strategy for synthesizing fused heterocyclic compounds.

Furthermore, the interplay between the bromine and vinyl groups can be harnessed in radical-mediated processes. For instance, a bromine radical can be generated and add to the vinyl group. nih.gov The resulting radical intermediate can then undergo further transformations, such as ring-opening or addition to another unsaturated system, before a final elimination step regenerates the bromine radical to continue a catalytic cycle. nih.gov This type of radical cascade reaction, initiated at one functional group (e.g., the vinyl group) and terminated or propagated through the other (related to the bromo-substituent), exemplifies the unique chemical possibilities offered by the this compound scaffold.

Applications in Polymer Science and Advanced Materials

2-Bromo-5-vinylpyridine as a Monomer for Homopolymerization

The homopolymerization of this compound can, in principle, be achieved through various polymerization techniques, each offering different levels of control over the resulting polymer's molecular weight, architecture, and dispersity. While detailed studies focusing exclusively on the homopolymerization of this compound are not extensively documented in the public domain, the polymerization behavior of closely related vinylpyridine monomers, such as 2-vinylpyridine (B74390) (2VP) and 4-vinylpyridine (B31050) (4VP), provides valuable insights into its expected reactivity.

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers. The polymerization of vinylpyridines, like other vinyl monomers, proceeds via the standard steps of initiation, propagation, and termination.

Initiation: The process begins with the decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then add to the vinyl group of a this compound monomer, forming a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains.

The kinetics of the radical polymerization of vinylpyridines are influenced by factors such as monomer concentration, initiator concentration, and temperature. For the polymerization of 2-vinylpyridine, an increase in the initiator-to-monomer weight ratio leads to a higher monomer conversion, as more radical species are generated to initiate polymerization nih.gov. The reaction temperature also plays a crucial role; for instance, in the solution polymerization of 2-vinylpyridine, increasing the temperature can enhance the rate of polymerization nih.gov.

Table 1: Illustrative Reaction Parameters for Radical Polymerization of Vinylpyridine Monomers

| Monomer | Initiator | Initiator:Monomer Ratio (wt%) | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) |

| 2-Vinylpyridine | BPO | 2 | 55 | 24 | ~45 |

| 2-Vinylpyridine | BPO | 4 | 55 | 24 | ~60 |

| 4-Vinylpyridine | BPO | 4 | 65 | 24 | ~75 |

Note: This data is for unsubstituted vinylpyridines and serves as an illustrative example of typical reaction conditions and outcomes.

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free-radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

In a typical ATRP of a vinylpyridine, a transition metal complex (e.g., CuBr complexed with a ligand like bipyridine) reversibly activates a dormant species (an alkyl halide initiator) to generate a radical that can then propagate. The choice of ligand and reaction conditions is crucial for maintaining control over the polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that allows for the synthesis of well-defined polymers. It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. The RAFT polymerization of 2-vinylpyridine and 4-vinylpyridine has been successfully demonstrated, yielding polymers with controlled molecular weights and low dispersity.

The process involves a degenerative chain transfer mechanism where the growing polymer radical reversibly adds to the RAFT agent. This equilibrium allows for all chains to grow at a similar rate, leading to a narrow molecular weight distribution. Successful RAFT polymerization of vinylpyridines has been achieved using initiators like AIBN and CTAs such as cumyl dithiobenzoate.

Table 2: Representative Data for RAFT Polymerization of Vinylpyridines

| Monomer | CTA | [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | Mn ( g/mol ) | Dispersity (Đ) |

| 2-Vinylpyridine | Cumyl dithiobenzoate | 500:1:0.2 | 60 | 6 | 26,000 | 1.15 |

| 4-Vinylpyridine | Cumyl dithiobenzoate | 500:1:0.2 | 60 | 4 | 35,000 | 1.18 |

Note: This data is for unsubstituted vinylpyridines and is intended to illustrate the level of control achievable with RAFT polymerization.

Nitroxide-Mediated Radical Polymerization (NMRP) is a CRP technique that employs a stable nitroxide radical to reversibly trap the growing polymer radical, thereby controlling the polymerization. The bulk free-radical polymerization of 2-vinylpyridine in the presence of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) has been studied. This method can produce linear poly(2-vinylpyridine) with a narrow molecular weight distribution and controllable molecular weight, although side reactions can become significant at higher conversions researchgate.net.

Anionic polymerization is a living polymerization technique that can produce polymers with very well-defined structures, including narrow molecular weight distributions and controlled stereochemistry. The anionic polymerization of 2-vinylpyridine is well-documented and proceeds via a carbanionic intermediate ufl.edu. The polymerization is typically initiated by strong nucleophiles like organolithium compounds in a highly purified, aprotic solvent. The stereochemistry of the resulting polymer can be influenced by the nature of the counter-cation and the solvent used ufl.edu. For 2-vinylpyridine, the presence of (E) and (Z) carbanion isomers has been observed, which can affect the stereochemical outcome of the polymerization ufl.edu.

Cationic polymerization of vinylpyridines is generally less common and more challenging. While the model for anionic polymerization of vinylpyridines is expected to be applicable to cationic polymerization of similar monomers, achieving a controlled process can be difficult ufl.edu.

Self-Emulsion Polymerization Phenomenon

Self-emulsion polymerization (SEP) is a specialized polymerization process where amphiphilic molecules organize into micelles or other aggregates that subsequently act as loci for polymerization, often without the need for conventional surfactants. While direct studies on the self-emulsion polymerization of this compound are not extensively documented, the behavior of related vinylpyridine monomers, such as 4-vinylpyridine (4VP), provides significant insight into this phenomenon.

Research has demonstrated that hydrophilic monomers like 4VP can undergo a rare self-assembly behavior when polymerized in water with a hydrophilic initiator, leading to the formation of monodisperse polymeric nanoparticles in a single step. acs.orgacs.org This process, termed self-emulsion polymerization, proceeds without any cross-linker, stabilizing agent, or surfactant. acs.orgresearchgate.net The mechanism is driven by the amphiphilic nature that develops in the growing polymer chain; the flexible vinyl backbone acts as the hydrophobic segment, while the rigid, polar pyridine (B92270) units function as the hydrophilic headgroups. acs.org This in-situ formation of amphiphilicity allows the growing chains to self-assemble into nanoparticles, which are then stabilized by the hydrophilic pyridine moieties extending into the aqueous phase. This facile and robust method has been used to produce P4VP nanoparticles with tunable sizes ranging from 80 to 445 nm. acs.orgresearchgate.net Given the structural similarities, it is plausible that this compound could exhibit analogous self-emulsion polymerization behavior, with the bromo-pyridine group providing the required hydrophilicity to stabilize the forming polymer nanoparticles.

Copolymerization with Diverse Monomers

Copolymerization is a powerful technique for tailoring polymer properties by combining two or more different monomers. This compound can be copolymerized with a wide array of monomers to create materials with customized thermal, mechanical, and chemical characteristics. The reactivity of the vinylpyridine monomer in these reactions is a critical factor influencing the final copolymer structure and properties.

Vinylpyridine monomers are frequently incorporated into styrene-butadiene rubber (SBR) formulations to create terpolymers (a polymer consisting of three distinct monomers) with enhanced properties. These materials, often referred to as vinyl-pyridine-styrene-butadiene rubber (PSBR), are particularly important in applications requiring strong adhesion, such as in tire cord fabrics. The pyridine group provides polarity and reactive sites that promote adhesion to textile reinforcements. While specific data for this compound is limited, the general principles are well-established for related monomers like 2-methyl-5-vinylpyridine (B86018). In bulk copolymerization at 60°C, the monomer reactivity ratios for the styrene (B11656) (St, M1) / 2-methyl-5-vinylpyridine (MVP, M2) system were determined to be r1 = 0.812 and r2 = 0.91. researchgate.net The product of these reactivity ratios (r1 * r2 ≈ 0.74) is less than 1, indicating a tendency toward alternation of the monomer units in the polymer chain, though with a composition that will be relatively similar to the feed ratio.

The copolymerization of vinylpyridines with acrylate (B77674) and methacrylate (B99206) monomers allows for the synthesis of functional polymers with applications ranging from stimuli-responsive materials to coatings and adhesives. The relative reactivity of the monomers, described by monomer reactivity ratios (r1 and r2), dictates the sequence distribution of monomer units along the polymer chain and, consequently, the final properties of the material.

Studies on the free radical copolymerization of 2-vinylpyridine (VP) with various functional methacrylates have provided valuable data on their reactivity ratios. hakon-art.com Similarly, research on 2-methyl-5-vinylpyridine (MVP) copolymerized with acrylate and methacrylate monomers has yielded reactivity ratios that help predict copolymer composition. researchgate.net These values, determined using methods like Finemann-Ross and Kelen-Tüdos, are crucial for designing copolymers with a desired microstructure. For instance, a product of reactivity ratios (r1 * r2) close to zero suggests a highly alternating structure, while a product close to one indicates a more random or ideal copolymerization. A value greater than one would suggest a tendency to form blocks of each monomer.

Table 1: Monomer Reactivity Ratios for Copolymerization of Vinylpyridines with Acrylate and Methacrylate Monomers

Monomer 1 (M1) Monomer 2 (M2) r1 (M1) r2 (M2) r1 * r2 Reference 2-Vinylpyridine 2-Diethylaminoethyl methacrylate (DEAEMA) 0.43 0.86 0.37 acs.org 2-Vinylpyridine Di(ethylene glycol) methyl ether methacrylate (DEGMA) 0.43 1.15 0.49 acs.org 2-Vinylpyridine 2-Butoxyethyl methacrylate (BuOEMA) 0.45 0.79 0.36 acs.org Methyl Methacrylate (MMA) 2-Methyl-5-vinylpyridine (MVP) 0.46 0.61 0.28 tandfonline.com Methyl Acrylate (MA) 2-Methyl-5-vinylpyridine (MVP) 0.172 0.88 0.15 tandfonline.com

This table presents experimentally determined monomer reactivity ratios for the copolymerization of vinylpyridine derivatives with various acrylate and methacrylate monomers. The product r1 * r2 indicates the copolymerization tendency.

Graft copolymerization is a method used to modify the properties of a pre-existing polymer backbone by attaching side chains of a different polymer. Vinylpyridine monomers are excellent candidates for grafting onto various substrates to introduce new functionalities. Three primary methods are used: "grafting to," "grafting from," and "grafting through". mdpi.com

"Grafting to" involves attaching pre-synthesized polymer chains with reactive end groups onto a polymer backbone.

"Grafting from" initiates the growth of new polymer chains directly from active sites created on the polymer backbone. This is also known as surface-initiated polymerization. mdpi.com

"Grafting through" involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers to form a backbone with polymeric side chains. mdpi.com

The in-situ free radical polymerization of 4-vinylpyridine in the presence of single-walled carbon nanotubes (SWNTs) results in the grafting of poly(4-vinylpyridine) to the nanotube sidewalls, effectively functionalizing and solubilizing the SWNTs. acs.org Similarly, 4-vinyl pyridine has been successfully grafted onto nylon-6 fibers using redox initiation, with high grafting efficiency (>95%), to create materials with enhanced properties, such as the ability to adsorb heavy metal ions after quaternization. tandfonline.comtandfonline.com this compound can be employed in these techniques, where its vinyl group participates in the polymerization to form the grafted chains, while the bromo-pyridine unit offers a site for further chemical modification or imparts specific functionalities like flame retardancy or increased polarity.

Functional Polymers and Composites Derived from this compound

The presence of both a polymerizable vinyl group and a reactive bromine atom on the pyridine ring allows this compound to serve as a precursor for highly functional polymers and composites. These materials find use in specialized fields such as organic electronics.

Conjugated polymers, which feature alternating single and double bonds along their backbone, are of great interest for applications in organic electronics, including polymer light-emitting diodes (PLEDs). Poly(p-pyridyl vinylene) (PPyV) is one such polymer known for its promising photophysical properties. mit.edu

The synthesis of PPyV and its derivatives can be achieved through various polymerization methods where monomers like this compound are crucial. The bromine atom can act as a leaving group in cross-coupling reactions (e.g., Heck, Stille, or Suzuki coupling) with other vinyl-containing monomers, or the vinyl group can be reacted with a bromo-substituted aromatic ring. These reactions create the vinylene linkages (-CH=CH-) that connect the pyridine rings, forming a delocalized π-electron system along the polymer chain. This extended conjugation is responsible for the material's ability to absorb and emit light.

Studies on pyridine-based polymers show that the primary photoexcitations are singlet excitons, and their photoluminescence is characterized by high quantum efficiency. mit.edu The emission properties can be tuned by modifying the polymer structure, for instance, by creating copolymers or attaching different side groups. The resulting photoluminescent polymers are promising candidates for the emissive layer in PLEDs and other organic electronic devices. mit.edu

Polymers for Enhanced Charge Transport and Optoelectronic Devices

The quaternization of P4VP with halomethanes, such as iodomethane, dibromomethane, and diiodomethane, can produce high refractive index polymers (HRIPs) with refractive indices as high as 2.07. researchgate.net This approach demonstrates that the incorporation of halogens into the polymer structure can significantly alter its optical properties, a principle that could be extended to polymers of this compound. The presence of the bromo-substituent on the pyridine ring in poly(this compound) could inherently influence the electronic and optical properties of the resulting polymer, potentially making it a candidate for applications in flexible optical and optoelectronic devices. researchgate.net

The solvation and solid-state properties of poly(vinyl pyridine) and its quaternized derivatives are crucial for their application in optoelectronic devices. Studies have shown that the quaternization of the nitrogen atom in the pyridine ring can lead to the formation of charge-transfer complexes, which can enhance lower energy transitions and affect the optical bandgap of the polymer. researchgate.net This suggests that the electronic characteristics of polymers derived from this compound could be tuned through post-polymerization modifications.

Table 1: Impact of Poly(4-vinylpyridine) Interface Layer on Organic Solar Cell Performance

| Device Configuration | Open Circuit Voltage (V) | Power Conversion Efficiency (%) | Reference |

| Without P4VP | 0.840 | 4.6 | flinders.edu.au |

| With P4VP on ZnO | 0.890 | 6.3 | flinders.edu.au |

| With P4VP on ITO | - | 4.7 | researchgate.netflinders.edu.au |

Polymeric Scaffolds for Catalyst Immobilization

Poly(vinylpyridine)s are well-established as effective polymeric supports for catalysts due to the ability of the pyridine nitrogen to coordinate with metal species. polysciences.com Crosslinked poly(4-vinylpyridine) has been widely used as a support for various reagents and catalysts. polysciences.comscipoly.com For example, palladium nanoparticles supported on poly(4-vinylpyridine) cross-linked with divinylbenzene (B73037) have demonstrated high catalytic efficiency in Suzuki-Miyaura cross-coupling reactions. mdpi.comunimi.itdntb.gov.ua This catalytic system is noted for its high recyclability and very low leaching of the palladium catalyst. mdpi.com

The bromo-substituent in this compound offers a potential anchoring site for catalytic species or a reactive handle for further functionalization of the polymer support. This could enable the design of highly specific and efficient heterogeneous catalysts. For instance, porous organic polymers have been used to support palladium catalysts for cross-coupling reactions, highlighting the importance of the polymer support structure in catalytic activity and recyclability. mdpi.com While direct studies on poly(this compound) as a catalyst scaffold are limited, the principles of catalyst immobilization on related poly(vinylpyridine) systems suggest its potential in this area. mdpi.com

Table 2: Performance of Poly(vinylpyridine)-Supported Palladium Catalysts

| Catalytic Reaction | Support Polymer | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | Poly(4-vinylpyridine) | High efficiency, recyclability, low metal leaching | mdpi.comunimi.it |

| Heck Reaction | Porous Organic Polymer | High yield, reusability | mdpi.com |

CO2-Responsive Poly(2-vinylpyridine) Derivatives

CO2-responsive polymers are a class of "smart" materials that can change their properties in response to the presence or absence of carbon dioxide. nih.gov This responsiveness is often imparted by the presence of basic functional groups, such as amines and pyridines, which can interact with CO2 in the presence of water to form bicarbonates, leading to changes in polymer solubility and conformation. mdpi.com

Poly(vinylpyridine)s, including poly(2-vinylpyridine) and poly(4-vinylpyridine), have been investigated for their CO2-responsive behavior. The pyridine functional groups can act as the responsive moiety, enabling applications in areas such as carbon capture and stimuli-responsive materials. nih.govrsc.org For example, poly(4-vinylpyridine) electrodes have been shown to exhibit catalytic properties for CO2 reduction at a low overpotential. rsc.org

The synthesis of CO2-responsive polymers can be achieved through various controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT), which allow for precise control over the polymer architecture. mdpi.com While the influence of a bromo-substituent on the CO2-responsiveness of poly(vinylpyridine) has not been extensively studied, it is conceivable that the electronic effects of the bromine atom could modulate the basicity of the pyridine nitrogen and thus influence its interaction with CO2.

Polymers for Specialty Chemical Applications

The versatility of poly(vinylpyridine)s lends them to a range of specialty chemical applications. They are used in coatings, adhesives, and as polymer modifiers. polysciences.com The pyridine groups provide reactivity with acids and other functional compounds, making them useful in specialty resins and for surface modifications. polysciences.com

The presence of a bromine atom in this compound introduces a valuable functional handle for post-polymerization modification. This allows for the synthesis of a wide array of functional polymers with tailored properties for specific applications. For example, the bromine atom can be a site for cross-coupling reactions, allowing for the grafting of other functional groups onto the polymer backbone. This versatility is a hallmark of polymers used in specialty chemical applications where precise control over the chemical and physical properties is required.

Polymers for Water Softening and Filtration Membranes

Poly(vinylpyridine)-based materials have been explored for applications in water treatment and filtration. Poly(4-vinylpyridine) can be used in ion-exchange and adsorption processes for water purification and metal ion scavenging. polysciences.com For instance, a novel poly(vinyl alcohol)/poly(4-vinylpyridine) complexing membrane has been developed for the efficient removal of mercury(II) ions from aqueous solutions. acs.org This membrane demonstrated a high retention capacity and could be regenerated with minimal loss of efficiency. acs.org

The development of polymeric membranes for water filtration is an active area of research, with a focus on improving flux, rejection, and anti-fouling properties. researchgate.netyoutube.com Polymers such as polyvinylidene fluoride (B91410) (PVDF) are commonly used, often modified to enhance their performance. digestedorganics.com The incorporation of functional monomers like vinylpyridines into membrane structures can impart desirable properties such as pH-responsiveness and metal-ion chelation. While there is no specific data on the use of poly(this compound) in water softening or filtration membranes, the combination of the hydrophilic pyridyl group and the potential for crosslinking or functionalization via the bromo-substituent suggests that it could be a valuable component in the design of advanced membrane materials.

Medicinal Chemistry and Biological Research Applications Pre Clinical and Mechanistic Studies

2-Bromo-5-vinylpyridine as a Synthetic Building Block for Bioactive Molecules

This compound is a heterocyclic building block utilized in the creation of more complex molecules. bldpharm.com The bromine atom is particularly useful as it can readily participate in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the efficient construction of intricate biaryl systems, which are common core structures in many pharmaceutical drugs. nbinno.com The pyridine (B92270) ring itself is a key pharmacophore found in numerous compounds with established medicinal properties, including anticancer and antimicrobial agents. ekb.egresearchgate.net The vinyl group offers another site for chemical modification or polymerization. The strategic combination of these reactive sites makes this compound a valuable starting material for generating libraries of novel compounds for biological screening and drug discovery efforts. mdpi.com

Investigation of Antimicrobial Efficacy

Pyridine and its derivatives are a well-established class of heterocyclic compounds known for their broad-spectrum antimicrobial properties. researchgate.netnih.gov Research into compounds derived from brominated pyridines has demonstrated their potential in combating various microbial pathogens.

For instance, studies on imidazo[4,5-b]pyridine derivatives synthesized from 5-bromopyridine-2,3-diamine have shown notable antibacterial activity. mdpi.com Specifically, certain derivatives were found to be more effective against Gram-positive bacteria, such as Bacillus cereus, compared to Gram-negative bacteria like Escherichia coli. mdpi.com The inherent antimicrobial characteristics of the pyridine nucleus can be enhanced through quaternization of the nitrogen atom, which can be applied to derivatives of this compound to create potent antimicrobial agents. nanobioletters.com The mechanism often involves the positively charged polymer binding to the negatively charged bacterial membrane, leading to disruption of cellular activities. mdpi.com

| Derivative Class | Microorganism | Observed Activity |

|---|---|---|

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram-positive) | High sensitivity, with one compound showing a minimum inhibitory concentration (MIC) of 0.07 mg/mL. mdpi.com |

| Imidazo[4,5-b]pyridine derivatives | Escherichia coli (Gram-negative) | Higher resistance compared to Gram-positive bacteria. mdpi.com |

| Quaternized Poly(vinylpyridine) | Various microorganisms | Possesses efficient antimicrobial properties. nanobioletters.com |

Studies on Anticancer Activity and Mechanisms

Derivatives of pyridine are extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer progression. The this compound scaffold can be elaborated into molecules that exhibit cytotoxicity against a range of human cancer cell lines.

Inhibition of Cancer Cell Proliferation (e.g., breast, lung cancer)

Numerous studies have demonstrated the anti-proliferative effects of pyridine derivatives against various human cancer cell lines. Novel hybrids incorporating pyridine and thiazole (B1198619) moieties, for example, have shown potent anticancer activity against lung cancer (A549), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. nih.govmdpi.com Similarly, newly synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives displayed excellent activity against MCF-7 (breast) and SK-MEL-28 (melanoma) cancer cells, with IC50 values in the low micromolar range. nih.gov A series of 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives also showed potent activity against human fibrosarcoma (HT-1080) and colorectal adenocarcinoma (Caco-2) cells. researchgate.net

| Derivative Class | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Pyridine-thiazole hybrids | A549 (Lung) | IC50 of 0.66 µM for the most effective compound. mdpi.com |

| Pyridine-5-acetyl-thiazolidin-4-one hybrid (8a) | HEp-2 (Larynx) | IC50 = 5.9 µg/mL. nih.gov |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines (4e, 4f) | MCF-7 (Breast) | 1 to 10 µM. nih.gov |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines (4e, 4f) | SK-MEL-28 (Melanoma) | 1 to 10 µM. nih.gov |

| 2-bromo-pyridine-triazole-imidazole hybrids (7b, 7c, 7f) | HT-1080 (Fibrosarcoma) | Potent activity reported. researchgate.net |

| 2-bromo-pyridine-triazole-imidazole hybrid (7j) | Caco-2 (Colorectal) | Significant activity reported. researchgate.net |

Induction of Apoptosis Pathways (e.g., caspase activation)

A key mechanism through which anticancer compounds exert their effect is the induction of programmed cell death, or apoptosis. Studies on bioactive molecules have shown that they can trigger apoptotic pathways in cancer cells. For instance, the antiviral drug (E)-5-(2-bromovinyl)-2'-deoxyuridine, which shares a bromovinyl functional group, was found to induce apoptosis by activating the Fas ligand/caspase-8 pathway, leading to the cleavage of Bid and poly(ADP-ribose) polymerase. nih.gov Similarly, certain pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase and increase the percentage of pre-G1 apoptotic cells. This apoptotic induction is often associated with the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3) and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

Effects on Tumor Growth in Pre-clinical Models

The in vitro anti-proliferative activity of novel compounds is often followed by evaluation in pre-clinical in vivo models to assess their effect on tumor growth. For example, 2-phenylacrylonitrile (B1297842) derivatives, which can be conceptually related to vinylpyridine structures, have been evaluated for their antitumor activity both in vitro and in vivo. nih.gov These studies are crucial for determining the therapeutic potential of new chemical entities before they can be considered for further development.

Tubulin Polymerization Inhibition Studies

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division. nih.gov They represent a key target for anticancer drugs. nih.gov Several classes of compounds, including some containing a 3,4,5-trimethoxyphenyl fragment, have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.govnih.gov The development of pyrazoline derivatives as tubulin polymerization inhibitors highlights the potential for pyridine-based structures to interfere with microtubule dynamics. nih.gov Compounds that disrupt microtubule function arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. researchgate.net Molecular docking studies suggest that these inhibitor molecules fit into specific binding sites on tubulin, preventing its polymerization into microtubules and thereby halting cell proliferation. nih.govnih.gov

Research into Neuroprotective Effects

Based on current scientific literature, no studies have been published investigating the direct neuroprotective effects of this compound or its derivatives. The subsequent subsections are therefore not addressed due to a lack of available data.

There is no available research data on the mitigation of oxidative stress in neuronal cells by this compound or its synthesized derivatives.

There is no available research data regarding the impact of this compound or its derivatives on cognitive function in animal models of oxidative stress.

Bio-related Activities of Synthesized Derivatives

Derivatives synthesized using this compound as a building block have been evaluated for several biological activities. These studies provide insight into the potential therapeutic applications of these novel chemical entities.

No published studies were found that specifically investigate the anti-thrombolytic activity of derivatives synthesized from this compound.

Novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have been synthesized and evaluated for their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. In one study, a series of these derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its robust biofilm formation. nih.gov

The study revealed that several analogues demonstrated potent inhibition of MRSA biofilm development. The screening identified that compounds with specific substitutions on the phenyl ring were particularly effective. For instance, the 3-bromo phenyl derivative (compound 5k) was the most active in the series, exhibiting an IC₅₀ value of 20.7 µM. nih.gov Similarly, analogues featuring a 2,4,6-trimethoxy phenyl group (compound 5h) and a 4-methylthio phenyl group (compound 5j) also showed strong inhibitory activity, with IC₅₀ values of 21.2 µM and 22.4 µM, respectively. nih.gov

In contrast, the unsubstituted phenyl derivative (5a) showed moderate activity with an IC₅₀ of 34.41 µM. nih.gov The introduction of other halogen substituents, such as 2-chloro and 2,4-dichloro, resulted in moderate activity, while 4-chloro and 4-fluoro derivatives were less effective. nih.gov These findings highlight that specific structural modifications are crucial for enhancing the anti-biofilm potency of this class of compounds. The research suggests that these quinazolinonyl aminopyrimidine derivatives are promising scaffolds for further development of agents targeting bacterial biofilms. nih.gov

Table 1: Biofilm Inhibition (IC₅₀) of Synthesized Derivatives Against MRSA

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 5k | 3-Bromo | 20.7 |

| 5h | 2,4,6-Trimethoxy | 21.2 |

| 5j | 4-Methylthio | 22.4 |

| 5a | Unsubstituted | 34.4 |

| 5g | 2,4-Dimethoxy | 38.4 |

| 5s | 3-Thienyl | 37.3 |

| 5o | 2,4-Dichloro | 42.7 |

| 5l | 4-Bromo | 47.3 |

| 5f | 3,5-Dimethoxy | 50.5 |

| 5m | 2-Chloro | 56.2 |

| 5v | 4-Trifluoromethoxy | 56.9 |

| 5u | 4-Isopropyl | 71.0 |

| 5d | 4-Methoxy | 84.8 |

| 5q | 4-Trifluoromethyl | 86.5 |

There is no available research data on the hemolytic activity of derivatives synthesized from this compound.

No Direct Research Found on this compound in Biological Coordination Chemistry

Despite a thorough review of available scientific literature, no specific research articles or preclinical studies detailing the use of this compound as a primary ligand in the development of coordination complexes for biological systems have been identified. The existing body of research predominantly focuses on the application of this compound as a synthetic intermediate in the creation of more complex organic molecules with potential therapeutic properties.

While the broader class of vinylpyridine and bromopyridine compounds has been explored in coordination chemistry for their potential in medicinal and biological applications, direct evidence of this compound forming metal complexes for such purposes remains elusive in the public domain.

The pyridine moiety is a well-established functional group in the design of ligands for metal complexes due to the coordinating ability of the nitrogen atom. researchgate.netmdpi.com These complexes have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. mdpi.comresearchgate.net Similarly, polymers derived from vinylpyridines, such as poly(4-vinylpyridine), have been utilized to create metal-polymer complexes with applications in areas like catalysis and biosensing. researchgate.netnih.govresearchgate.net

However, the specific compound of interest, this compound, appears in the literature primarily as a building block. For instance, it has been used in palladium-catalyzed cross-coupling reactions to synthesize more elaborate molecules. acs.org Its vinyl and bromo functionalities offer versatile handles for further chemical modifications, making it a valuable precursor in multi-step synthetic pathways.

The absence of dedicated studies on the coordination chemistry of this compound in a biological context suggests that this may be a novel or underexplored area of research. The potential for the vinyl group to participate in polymerization or other reactions, and the influence of the bromo substituent on the electronic properties of the pyridine ring, could present both challenges and opportunities in the design of stable and biologically active metal complexes.

Future research may yet explore the utility of this compound as a ligand, potentially leveraging its unique combination of functional groups to create novel coordination compounds with interesting biological activities. At present, however, there is no data to report on its specific applications in the development of ligands for coordination chemistry in biological systems.

Advanced Characterization and Analytical Techniques in 2 Bromo 5 Vinylpyridine Research

Spectroscopic Analysis (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of 2-Bromo-5-vinylpyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of this compound. The ¹H NMR spectrum provides information about the protons in the vinyl group and the pyridine (B92270) ring. For a related compound, 2-bromo-5-fluoropyridine, the proton signals are well-defined in the aromatic region. chemicalbook.com In this compound, the vinyl protons typically appear as a set of multiplets, while the protons on the pyridine ring exhibit distinct chemical shifts due to the effects of the bromine atom and the vinyl substituent.

Similarly, ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. For the related compound 2-bromopyridine (B144113), characteristic signals are observed at 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. rsc.org For this compound, distinct resonances would be expected for the two vinyl carbons and the five carbons of the pyridine ring, with the carbon atom bonded to the bromine showing a characteristic downfield shift.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Pyridine Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) |

| 2-Bromopyridine | H-6 | 8.30-8.40 (m) |

| H-4 | 7.55-7.50 (m) | |

| H-3 | 7.46-7.44 (m) | |

| H-5 | 7.26-7.21 (m) | |

| 5-Ethyl-2-methyl pyridine | H-6 | 8.32 (d, J = 2.1 Hz) |

| H-4 | 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz) | |

| H-3 | 7.05 (d, J = 7.9 Hz) |

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify functional groups. The spectrum of this compound would show characteristic absorption bands for C-H stretching of the vinyl group and the aromatic ring (typically in the 3000-3100 cm⁻¹ region). mewaruniversity.org C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ range. Key vibrations related to the vinyl group include the C=C stretch around 1630 cm⁻¹ and out-of-plane C-H bending vibrations (~900-1000 cm⁻¹). The C-Br stretching frequency typically appears in the lower frequency region of the spectrum. For the related 2-vinylpyridine (B74390), characteristic IR data is available for comparison. chemicalbook.com Studies on other substituted pyridines, such as 2-amino-5-bromo-4-methylpyridine, also provide reference points for vibrational mode assignments. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Pyridine and its derivatives exhibit characteristic π → π* transitions. researchgate.netnih.gov For 2-fluoro-5-bromopyridine, three band systems have been identified, with the first showing a well-resolved vibronic structure. nih.gov The absorption spectrum of this compound, typically measured in a solvent like methanol, is expected to show distinct absorption maxima corresponding to the electronic transitions within the conjugated system of the vinyl-substituted pyridine ring. spectrabase.com

Chromatographic Separations and Analysis (e.g., SEC, TLC)

Chromatographic methods are essential for purifying this compound and for analyzing the molecular weight distribution of its polymers.